3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime 3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime
Brand Name: Vulcanchem
CAS No.: 2297-69-0
VCID: VC18427114
InChI: InChI=1S/C9H7NO4/c1-6(11)14-10-7-2-4-8(12)9(13)5-3-7/h2-5H,1H3
SMILES:
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime

CAS No.: 2297-69-0

Cat. No.: VC18427114

Molecular Formula: C9H7NO4

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime - 2297-69-0

Specification

CAS No. 2297-69-0
Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
IUPAC Name [(4,5-dioxocyclohepta-2,6-dien-1-ylidene)amino] acetate
Standard InChI InChI=1S/C9H7NO4/c1-6(11)14-10-7-2-4-8(12)9(13)5-3-7/h2-5H,1H3
Standard InChI Key VKYWUUUJICLJFK-UHFFFAOYSA-N
Canonical SMILES CC(=O)ON=C1C=CC(=O)C(=O)C=C1

Introduction

Structural Characteristics and Molecular Properties

Core Structure and Functional Groups

The compound features a cycloheptadiene backbone with ketone groups at positions 1, 2, and 5, and an acetyloxime moiety at position 5. The oxime group (-NOH) is acetylated, resulting in an -OAc substituent, which enhances the molecule’s stability and modulates its reactivity. The molecular formula is deduced as C₉H₇NO₅, with a calculated molecular weight of 193.12 g/mol based on the precursor oxime compound (C₇H₅NO₃, MW 151.12 g/mol) and the addition of an acetyl group (C₂H₃O₂).

The conjugated system formed by the cycloheptadiene ring and carbonyl groups contributes to its electronic properties, enabling interactions with biological targets such as HSP90 . The acetyloxime group introduces steric and electronic effects that differentiate this compound from simpler trione derivatives, potentially influencing its binding affinity and solubility .

Synthetic Pathways and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is dominated by:

  • Electrophilic Carbonyl Groups: The trione system participates in nucleophilic additions and cycloadditions, common in polyketide-derived molecules.

  • Oxime Acetate Stability: The acetyl group reduces the oxime’s susceptibility to hydrolysis, enhancing its pharmacokinetic stability compared to non-acetylated analogs .

CompoundStructureIC₅₀ (Cellular)Key Features
PU3 Benzamide derivative10–20 μMModerate solubility, low potency
PU24FC1 Oxime derivative2–6 μMEnhanced affinity, in vivo efficacy
3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloximeTrione-acetyloximeNot reportedPredicted improved solubility via acetyl group

Antimicrobial Properties

The trione scaffold is associated with antimicrobial activity in related compounds, likely due to oxidative stress induction or enzyme inhibition . While specific data for this derivative are unavailable, its electrophilic carbonyl groups could react with microbial proteins or DNA, warranting further study.

Applications in Drug Development

Anticancer Agent Design

The compound’s potential to inhibit HSP90 positions it as a candidate for oncology research. HSP90 inhibitors are explored in breast, lung, and prostate cancers, often in combination with chemotherapeutics . The acetyloxime moiety may improve water solubility compared to ansamycin-based inhibitors (e.g., 17-AAG), addressing a common limitation in drug formulation .

Comparative Analysis with Structural Analogs

3,6-Cycloheptadiene-1,2,5-trione vs. 4,6-Cycloheptadiene-1,2,3-trione

While both compounds share a cycloheptadiene-tricarbonyl core, their biological profiles differ due to substituent positioning:

Feature3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime4,6-Cycloheptadiene-1,2,3-trione
Carbonyl Positions1, 2, 51, 2, 3
Functional GroupAcetyloxime at C5None
Predicted ReactivityElectrophilic at C3 and C6Electrophilic at C4 and C6
Biological TargetHSP90 Antimicrobial enzymes

Challenges and Future Directions

Research Gaps

  • Mechanistic Studies: The compound’s exact interaction with HSP90 or other targets remains unverified.

  • Synthetic Optimization: Scalable synthesis routes and yield improvements are needed for preclinical testing.

  • Toxicity Profiling: Preliminary in vitro and in vivo safety assessments are essential.

Recommendations

  • Computational Modeling: Molecular docking studies to predict binding modes with HSP90.

  • Structure-Activity Relationship (SAR): Synthesis of analogs with varied oxime substituents to optimize potency.

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